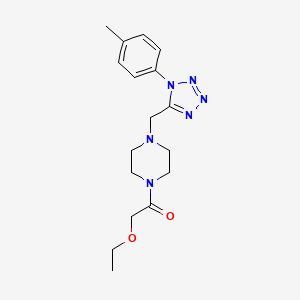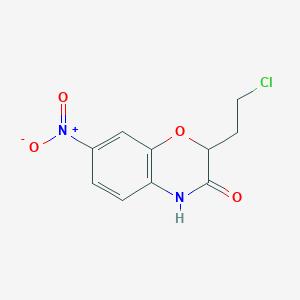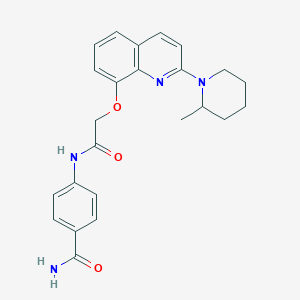
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc-AAILs have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid-4-carboxylic acid is a versatile compound used in a variety of scientific research applications. It is used as a starting material in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of agrochemicals, such as herbicides and fungicides. Additionally, this compound-4-carboxylic acid is used in the synthesis of various research chemicals, such as synthetic cannabinoids and synthetic opioids.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid-4-carboxylic acid is not fully understood. However, it is known to act as a nucleophile, meaning it is capable of forming covalent bonds with other molecules. It is also known to act as a catalyst, accelerating the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-4-carboxylic acid are not fully understood. However, it is known to have some effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have some anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid-4-carboxylic acid is a useful compound for laboratory experiments due to its versatility and availability. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that this compound-4-carboxylic acid is toxic and should be used with caution. Additionally, it is important to use proper safety equipment when handling this compound.
Future Directions
There are many potential future directions for research involving 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid-4-carboxylic acid. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be done to explore its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Finally, research could be done to explore its potential toxicity and the safety measures that should be taken when handling this compound.
Synthesis Methods
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid-4-carboxylic acid can be synthesized from the reaction of 4-formylindole and tert-butyl chloroformate in the presence of a base, such as pyridine or triethylamine. The reaction is carried out at room temperature and the resulting product is purified by column chromatography. The product can be further purified by recrystallization in methanol or ethanol.
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJJEUIQUAFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)

![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912737.png)


![N-(3,5-dimethoxyphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2912741.png)
